molecular formula C15H22O B14193375 (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol CAS No. 917883-07-9

(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol

Cat. No.: B14193375
CAS No.: 917883-07-9
M. Wt: 218.33 g/mol
InChI Key: ABNPTKDJAPNUQM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol is an organic compound with a complex structure that includes a chiral center, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol typically involves several steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation and other large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, low temperatures.

    Substitution: Alkyl halides, strong bases or acids, varying temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2,5-Dimethyl-7-phenylhept-4-en-3-ol: The enantiomer of the compound, which may have different biological activities.

    2,5-Dimethyl-7-phenylhept-4-en-3-one: A ketone derivative that lacks the hydroxyl group.

    2,5-Dimethyl-7-phenylheptane: A saturated hydrocarbon with similar structural features but different chemical properties.

Uniqueness

(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research in stereochemistry and its applications in various fields.

Properties

CAS No.

917883-07-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(3R)-2,5-dimethyl-7-phenylhept-4-en-3-ol

InChI

InChI=1S/C15H22O/c1-12(2)15(16)11-13(3)9-10-14-7-5-4-6-8-14/h4-8,11-12,15-16H,9-10H2,1-3H3/t15-/m0/s1

InChI Key

ABNPTKDJAPNUQM-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@H](C=C(C)CCC1=CC=CC=C1)O

Canonical SMILES

CC(C)C(C=C(C)CCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.